Curcumaromin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

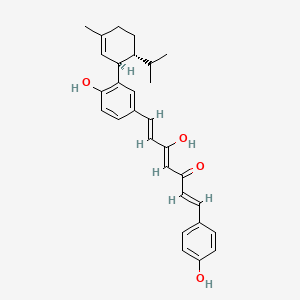

(1E,4Z,6E)-5-hydroxy-7-[4-hydroxy-3-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]phenyl]-1-(4-hydroxyphenyl)hepta-1,4,6-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O4/c1-19(2)26-14-4-20(3)16-27(26)28-17-22(9-15-29(28)33)8-13-25(32)18-24(31)12-7-21-5-10-23(30)11-6-21/h5-13,15-19,26-27,30,32-33H,4,14H2,1-3H3/b12-7+,13-8+,25-18-/t26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEUCLLMJKOPAG-YIGFWXKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(C)C)C2=C(C=CC(=C2)C=CC(=CC(=O)C=CC3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H](CC1)C(C)C)C2=C(C=CC(=C2)/C=C/C(=C/C(=O)/C=C/C3=CC=C(C=C3)O)/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Curcumaromin A: A Technical Overview of its Chemical Structure, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumaromin A is a novel curcuminoid distinguished by the presence of a menthane monoterpene moiety. This document provides a comprehensive technical guide on its chemical structure, a detailed putative protocol for its isolation from Curcuma aromatica Salisb., and an exploration of its potential biological activities within the context of related curcuminoids. While specific quantitative biological data for this compound is limited in publicly accessible literature, this guide leverages available information on curcuminoids to discuss its potential interactions with key signaling pathways, namely mTORC1 and the Aryl Hydrocarbon Receptor (AhR). Detailed, representative experimental protocols for assessing these interactions are provided to facilitate future research.

Chemical Structure and Properties of this compound

This compound is a natural product isolated from the rhizomes of Curcuma aromatica Salisb. It represents a unique class of curcuminoids where a menthane monoterpene is coupled to the curcuminoid backbone.

IUPAC Name: (1E,4Z,6E)-5-hydroxy-7-[4-hydroxy-3-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]phenyl]-1-(4-hydroxyphenyl)hepta-1,4,6-trien-3-one

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₂O₄ | [BOC Sciences] |

| Molecular Weight | 444.57 g/mol | [BOC Sciences] |

| Appearance | Orange powder | [BOC Sciences] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [BioCrick] |

| CAS Number | 1810034-38-8 | [BioCrick] |

Isolation of this compound from Curcuma aromatica

The following protocol is a detailed, representative procedure for the isolation of curcuminoids from Curcuma species, adapted for the specific isolation of this compound as described in the primary literature.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Air-dried and powdered rhizomes of Curcuma aromatica (approximately 5 kg) are extracted exhaustively with 95% ethanol (3 x 20 L) at room temperature.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is expected to contain this compound, is concentrated under reduced pressure.

-

-

Column Chromatography:

-

The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column (200-300 mesh).

-

The column is eluted with a gradient of petroleum ether and ethyl acetate, starting from 100:0 and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate solvent system.

-

-

Purification by Preparative HPLC:

-

Fractions containing the compound of interest are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.

-

The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

-

Biological Activity and Signaling Pathways

While specific quantitative data on the biological activity of this compound is not extensively available, preliminary reports suggest it may interact with key cellular signaling pathways. [BOC Sciences] The biological activities of the broader class of curcuminoids are well-documented and provide a basis for predicting the potential therapeutic relevance of this compound.

Context from Curcuminoids

Curcuminoids, including the parent compound curcumin, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These effects are mediated through the modulation of various signaling pathways.

Table 2: Comparative IC₅₀ Values of Curcumin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Lung Cancer | 3 |

Curcumaromin A: A Technical Guide to its Discovery, Natural Source, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumaromin A, a novel aromatic compound, has been identified and isolated from the rhizomes of Curcuma aromatica Salisb. This technical guide provides a comprehensive overview of the discovery, natural source, and preliminary biological activities of this compound. Initial studies have revealed its potential as an inhibitor of histamine release, suggesting anti-allergic and anti-inflammatory properties. This document consolidates the available data, including detailed experimental protocols for its isolation and preliminary biological assessment. Furthermore, it explores the broader context of related compounds from Curcuma species and outlines potential signaling pathways that may be modulated by this compound, providing a foundation for future research and drug development endeavors.

Discovery and Natural Source

This compound was first discovered and isolated by Oshiro and colleagues in 2009 from the rhizomes of Curcuma aromatica Salisb., a member of the ginger family (Zingiberaceae). This plant, commonly known as wild turmeric, has a history of use in traditional medicine. The discovery was the result of a screening program for inhibitors of histamine release from rat peritoneal mast cells.

The isolation and structure elucidation of this compound, along with a related compound Curcumaromin B, were achieved through a series of chromatographic and spectroscopic techniques.

Natural Source

Curcuma aromatica Salisb. is a perennial herb found predominantly in South Asia.[1] The rhizomes of this plant are the primary source from which this compound has been isolated.

Experimental Protocols

Isolation of this compound

The following protocol for the isolation of this compound from the rhizomes of Curcuma aromatica is based on the methodology described by Oshiro et al. (2009).

Experimental Workflow for this compound Isolation

Methodology:

-

Extraction: Dried rhizomes of Curcuma aromatica are extracted with acetone.

-

Partitioning: The resulting acetone extract is partitioned between ethyl acetate and water. The ethyl acetate layer, containing the compounds of interest, is concentrated.

-

Silica Gel Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography using a gradient of n-hexane and ethyl acetate to yield several fractions.

-

Sephadex LH-20 Chromatography: The active fractions are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on an ODS (octadecylsilane) column with a methanol-water gradient to yield pure this compound.

Bioactivity Assessment: Inhibition of Histamine Release

The primary bioactivity reported for this compound is the inhibition of histamine release from mast cells.

Experimental Protocol:

-

Mast Cell Preparation: Peritoneal mast cells are collected from male Wistar rats.

-

Induction of Histamine Release: Histamine release is induced by compound 48/80, a potent mast cell degranulator.

-

Treatment: Mast cells are pre-incubated with varying concentrations of this compound before the addition of compound 48/80.

-

Quantification of Histamine Release: The amount of histamine released into the supernatant is measured using a fluorometric assay.

-

Calculation of Inhibition: The percentage inhibition of histamine release is calculated by comparing the amount of histamine released in the presence and absence of this compound.

Quantitative Data

The following table summarizes the reported quantitative data for the biological activity of this compound.

| Biological Activity | Assay | Test Compound | IC50 Value | Reference |

| Inhibition of Histamine Release | Compound 48/80-induced histamine release from rat peritoneal mast cells | This compound | 28.5 µM | Oshiro et al., 2009 |

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not yet been elucidated, its inhibitory effect on histamine release from mast cells suggests potential interactions with pathways involved in mast cell degranulation. The broader family of curcuminoids is known to modulate multiple signaling pathways, offering a starting point for future investigation into the mechanisms of this compound.

Potential Signaling Pathways in Mast Cell Degranulation Modulated by this compound

Future Directions

The discovery of this compound opens up new avenues for research into the therapeutic potential of compounds from Curcuma aromatica. Further studies are warranted to:

-

Elucidate the detailed mechanism of action by which this compound inhibits histamine release.

-

Investigate its effects on a broader range of inflammatory and allergic models.

-

Explore its potential anticancer activities , given the known properties of related curcuminoids.

-

Conduct structure-activity relationship studies to identify key functional groups and potentially synthesize more potent analogs.

-

Evaluate its pharmacokinetic and safety profiles in preclinical models.

Conclusion

This compound is a recently discovered natural product with demonstrated in vitro activity as an inhibitor of histamine release. Its natural source, Curcuma aromatica, has a long history in traditional medicine, suggesting a potential for safe and effective therapeutic applications. This technical guide provides a foundational understanding of this compound for the scientific community, aiming to stimulate further research into its biological activities and therapeutic potential. The limited but promising data underscore the importance of continued exploration of natural products in the quest for novel drug candidates.

References

An In-depth Technical Guide to the Biosynthesis of Curcumaromin A in Curcuma aromatica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumaromin A, a novel curcuminoid isolated from the rhizomes of Curcuma aromatica Salisb., presents a unique structural variation within the diarylheptanoid class of natural products. While the biosynthetic pathway of its well-known relative, curcumin, in Curcuma longa has been extensively studied, the specific enzymatic steps leading to this compound in C. aromatica are yet to be fully elucidated. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon the established principles of curcuminoid biosynthesis. The proposed pathway commences with the phenylpropanoid pathway, leading to the formation of key cinnamic acid derivatives. These precursors are then condensed and subsequently modified by a series of enzymatic reactions, including hydroxylation, methylation, and a key cyclization step, to yield the final structure of this compound. This document provides a comprehensive overview of the proposed pathway, including the key enzymes and intermediates, alongside a compilation of relevant quantitative data and detailed experimental protocols to facilitate further research in this area.

Introduction

Curcuma aromatica, commonly known as wild turmeric, is a perennial herb of the Zingiberaceae family, renowned for its aromatic rhizomes and traditional use in medicine.[1][2] Its phytochemical profile is rich and diverse, encompassing a variety of terpenoids, flavonoids, and a significant class of phenolic compounds known as curcuminoids.[3][4] Curcuminoids, which include curcumin, demethoxycurcumin, and bisdemethoxycurcumin, are diarylheptanoids recognized for their wide range of biological activities.[5]

In 2015, a study by Qin et al. led to the isolation and characterization of three novel curcuminoids from C. aromatica, namely this compound, B, and C.[6] this compound, with the molecular formula C27H44O4, represents a significant structural deviation from the more linear and symmetrical curcuminoids. Understanding its biosynthesis is crucial for harnessing its potential therapeutic properties through biotechnological production or synthetic biology approaches. This guide synthesizes the current knowledge on diarylheptanoid biosynthesis to propose a scientifically grounded pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites.[7][8] This pathway provides the foundational C6-C3 (phenylpropanoid) units that are the building blocks of diarylheptanoids. The subsequent steps are believed to involve a type III polyketide synthase (PKS) mechanism for chain extension and cyclization, followed by specific tailoring enzymes.

The proposed pathway can be divided into three main stages:

Stage 1: Phenylpropanoid Pathway - Synthesis of Cinnamic Acid Derivatives

The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to produce activated phenylpropanoid units in the form of CoA esters.

-

Step 1: Deamination of L-Phenylalanine. Phenylalanine Ammonia Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to yield cinnamic acid.[7]

-

Step 2: Hydroxylation. Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid to form p-coumaric acid.[8]

-

Step 3: Further Hydroxylation and Methylation. A series of hydroxylases and O-methyltransferases (OMTs) can further modify p-coumaric acid to produce other cinnamic acid derivatives, such as ferulic acid and sinapic acid. The specific derivatives utilized in this compound biosynthesis would depend on the substrate specificity of the downstream enzymes in C. aromatica.

-

Step 4: CoA Ligation. 4-Coumarate:CoA Ligase (4CL) activates the cinnamic acid derivatives by attaching a Coenzyme A molecule, forming their respective CoA esters (e.g., p-coumaroyl-CoA, feruloyl-CoA). This activation is essential for the subsequent condensation reactions.[7]

Stage 2: Diarylheptanoid Backbone Formation

The formation of the characteristic C6-C3-C1-C3-C6 diarylheptanoid skeleton is catalyzed by a type III polyketide synthase, likely a curcuminoid synthase (CURS)-like enzyme.

-

Step 5: Condensation. A CURS-like enzyme catalyzes the condensation of two molecules of a phenylpropanoid-CoA ester (e.g., feruloyl-CoA or p-coumaroyl-CoA) with one molecule of malonyl-CoA. This process involves a decarboxylative condensation and results in the formation of a linear diketide intermediate, which is then further extended to form the diarylheptanoid scaffold.[9]

Stage 3: Tailoring and Cyclization to form this compound

This final stage involves a series of modifications to the diarylheptanoid backbone to yield the specific structure of this compound. Based on its known molecular formula and the structures of related compounds, this stage likely involves reduction, methylation, and a key intramolecular cyclization.

-

Step 6: Reduction. The β-diketone system of the newly formed diarylheptanoid can be reduced by a reductase enzyme to form a hydroxyl group.

-

Step 7: O-Methylation. Specific O-methyltransferases (OMTs) may act on the hydroxyl groups of the aromatic rings to introduce methoxy groups at specific positions.

-

Step 8: Intramolecular Cyclization. A key step in the formation of the unique structure of this compound is a proposed intramolecular cyclization. This could be an enzyme-catalyzed reaction, possibly involving a cyclase or occurring spontaneously after enzymatic modifications create a reactive intermediate. This cyclization would form the cyclic ether or other ring structures that differentiate this compound from linear curcuminoids.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Diarylheptanoid - Wikipedia [en.wikipedia.org]

- 6. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Curcumaromin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumaromin A is a phenolic compound isolated from the rhizomes of Curcuma aromatica Salisb., a plant belonging to the Zingiberaceae family, commonly known as wild turmeric. This plant has a history of use in traditional medicine, particularly in Southeast Asia, for treating a variety of ailments, including inflammatory conditions and microbial infections. This compound, as a specific bioactive constituent, is of growing interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside its biological activities and the experimental methodologies used for its study.

Physicochemical Properties

Detailed experimental data for some of the physicochemical properties of this compound are not extensively reported in publicly available scientific literature. The following table summarizes the currently available information.

| Property | Data | Source/Method |

| Molecular Formula | C₂₉H₃₂O₄ | - |

| Molecular Weight | 444.57 g/mol | - |

| CAS Number | 1810034-38-8 | - |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |

| pKa | Not specified | - |

Note: The lack of comprehensive, publicly available data on properties such as melting point, boiling point, and pKa highlights an area for future research and characterization of this compound.

Spectral Data

Detailed spectral data from ¹H-NMR, ¹³C-NMR, Infrared (IR), and Mass Spectrometry (MS) are crucial for the unambiguous identification and structural elucidation of a natural product. At present, specific and complete spectral datasets for this compound are not widely published. The structural determination of related compounds from Curcuma species typically involves a combination of these spectroscopic techniques.

Future Research Recommendation: A complete spectroscopic characterization of this compound is essential for quality control, synthesis, and further biological investigations. This would involve:

-

¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework.

-

IR Spectroscopy: To identify functional groups.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

-

UV-Vis Spectroscopy: To understand the electronic transitions within the molecule.

Biological Activities and Signaling Pathways

While research specifically on this compound is limited, studies on extracts from Curcuma aromatica and related curcuminoids indicate a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3][4] It is plausible that this compound contributes to these activities. The primary signaling pathways modulated by curcuminoids include NF-κB, PI3K/Akt, and MAPK.

Anti-inflammatory Activity

Compounds isolated from Curcuma aromatica have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][2] Inhibition of NF-κB can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Signaling Pathway: NF-κB Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

Extracts of Curcuma aromatica have demonstrated significant antioxidant properties, often evaluated by their ability to scavenge free radicals.[3] Phenolic compounds are well-known for their antioxidant capabilities.

Cytotoxic Activity

Studies have reported the cytotoxic effects of Curcuma aromatica extracts against various cancer cell lines.[1] This suggests that its constituent compounds, potentially including this compound, may possess anticancer properties.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the biological evaluation of compounds like this compound. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.

Isolation and Purification of this compound

Protocol:

-

Extraction: Dried and powdered rhizomes of Curcuma aromatica Salisb. are subjected to solvent extraction, typically using ethanol or methanol, through maceration or Soxhlet apparatus.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and water, to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound (likely the less polar fractions such as chloroform or ethyl acetate) is subjected to column chromatography over silica gel.

-

Elution: A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the individual compounds.

-

Purification: Fractions containing this compound are collected, pooled, and may require further purification using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Structure Elucidation: The purified compound's structure is then determined using spectroscopic methods (NMR, MS, IR, UV).

Workflow: Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Anti-inflammatory Assay: NF-κB Luciferase Reporter Assay

Protocol:

-

Cell Culture: Human cell lines containing a stable NF-κB luciferase reporter construct (e.g., HaCaT-NF-κB-luc) are cultured under standard conditions.

-

Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding a stimulating agent like Tumor Necrosis Factor-alpha (TNF-α) to the wells (excluding the negative control).

-

Incubation: The plate is incubated for a further period (e.g., 6-8 hours) to allow for NF-κB activation and luciferase expression.

-

Lysis and Luminescence Reading: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

-

Data Analysis: The results are expressed as a percentage of the stimulated control, and IC₅₀ values are calculated.

Antioxidant Assay: DPPH Radical Scavenging Assay

Protocol:

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: A series of dilutions of this compound in methanol are prepared.

-

Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of this compound. A control well contains DPPH and methanol only.

-

Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: The concentration of this compound required to scavenge 50% of the DPPH radicals (IC₅₀) is determined from a dose-response curve.

Cytotoxicity Assay: MTT Assay

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Conclusion and Future Directions

This compound is a promising natural product from Curcuma aromatica Salisb. with potential therapeutic value. However, the current body of publicly available scientific literature lacks comprehensive data on its physicochemical properties and specific biological activities. To fully realize its potential, further research is imperative. Key areas for future investigation include:

-

Complete Physicochemical Characterization: Detailed spectroscopic analysis (NMR, MS, IR, UV) and determination of fundamental properties like melting point and pKa are essential.

-

In-depth Biological Evaluation: Specific studies on the anti-inflammatory, antioxidant, and anticancer activities of purified this compound are needed to elucidate its mechanisms of action and identify its molecular targets.

-

Pharmacokinetic and Toxicological Studies: To assess its potential as a drug candidate, its absorption, distribution, metabolism, excretion (ADME), and toxicity profile must be thoroughly investigated.

This technical guide serves as a foundation for researchers and drug development professionals interested in this compound. The provided information, though limited, highlights the potential of this compound and underscores the need for further rigorous scientific inquiry.

References

- 1. In Vitro Anti-Inflammatory, Anti-Oxidant, and Cytotoxic Activities of Four Curcuma Species and the Isolation of Compounds from Curcuma aromatica Rhizome [mdpi.com]

- 2. In Vitro Anti-Inflammatory, Anti-Oxidant, and Cytotoxic Activities of Four Curcuma Species and the Isolation of Compounds from Curcuma aromatica Rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. libap.nhu.edu.tw:8081 [libap.nhu.edu.tw:8081]

- 4. In Vitro Anti-Inflammatory, Anti-Oxidant, and Cytotoxic Activities of Four Curcuma Species and the Isolation of Compounds from Curcuma aromatica Rhizome - PMC [pmc.ncbi.nlm.nih.gov]

Curcumaromin A (CAS number 1810034-38-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumaromin A is a curcuminoid derivative that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its chemical properties, biological effects, and the signaling pathways it modulates. The information is presented to support further research and development efforts related to this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1810034-38-8 | |

| Molecular Formula | C29H32O4 | |

| Molecular Weight | 444.57 g/mol | |

| Chemical Name | (1E,4Z,6E)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(3-phenyl-1H-pyrazol-4-yl)hepta-1,4,6-trien-3-one | |

| Appearance | Yellowish crystalline solid | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and acetone. Poorly soluble in water. |

Biological Activity and Mechanism of Action

While extensive quantitative data for this compound is still emerging, preliminary studies and research on related curcuminoids suggest a range of biological activities. The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Curcuminoids, the class of compounds to which this compound belongs, are well-documented for their anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory enzymes and transcription factors.

Anticancer Activity

Preclinical studies on various cancer cell lines have demonstrated the cytotoxic and anti-proliferative effects of curcumin and its analogues. These effects are often mediated through the induction of apoptosis and cell cycle arrest. While specific IC50 values for this compound are not widely published, research on similar curcuminoids suggests potential efficacy against various cancer types. For instance, curcumin has shown IC50 values in the micromolar range against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).[1][2]

Signaling Pathways

Current research indicates that this compound exerts its biological effects through the modulation of at least two key signaling pathways:

-

Aryl Hydrocarbon Receptor (AhR) Pathway: this compound has been identified as an activator of the AhR signaling pathway. This pathway is involved in regulating cellular responses to environmental stimuli and has been implicated in immune modulation and cellular differentiation. Activation of the AhR by this compound is thought to proceed via the regulation of miR-302/DNMT-1/CREB signals, ultimately promoting Treg differentiation.

-

ROS/P38/PI3K Signaling Pathway: this compound is also reported to ameliorate bone loss in lipopolysaccharide (LPS)-induced inflammation by modulating the Reactive Oxygen Species (ROS) mediated P38/PI3K signaling pathway.

Quantitative Data

Specific quantitative data for this compound remains limited in publicly available literature. The following table summarizes general toxicological data for related curcuminoid compositions.

| Parameter | Value | Species | Administration Route | Reference |

| Acute Oral LD50 | > 5000 mg/kg | Rat | Oral | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. However, based on standard laboratory practices for similar compounds, the following outlines general methodologies that can be adapted for research on this compound.

Synthesis of this compound

A plausible synthetic route for this compound would involve a condensation reaction. A general approach could be:

-

Protection of phenolic groups: The hydroxyl groups on the starting materials, such as vanillin, may need to be protected to prevent unwanted side reactions.

-

Condensation reaction: A base-catalyzed aldol condensation between a suitably substituted phenylpyrazolyl aldehyde and a diketone, followed by a second condensation with a protected vanillin derivative.

-

Deprotection: Removal of the protecting groups to yield the final product, this compound.

-

Purification: Purification of the crude product would likely be achieved through column chromatography followed by recrystallization to obtain a pure compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Signaling Pathway Components

This technique is used to determine the effect of this compound on the protein expression and phosphorylation status of key components in the ROS/P38/PI3K and AhR signaling pathways.

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-P38, phospho-PI3K, AhR, and loading controls like β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Visualizations

Signaling Pathway Diagrams

Caption: Signaling pathways modulated by this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a promising curcuminoid with potential therapeutic applications stemming from its ability to modulate key signaling pathways involved in inflammation and cancer. While current publicly available data on its specific quantitative biological activities and detailed experimental protocols are limited, this guide provides a foundational understanding for researchers and drug development professionals. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a novel therapeutic agent.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Cytotoxicity, antioxidant and anti-inflammatory activities of curcumins I-III from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and toxicological evaluation of demethylatedcurcuminoids; a novel standardized curcumin product - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Effects of Curcumin and its Analogs

An In-depth Technical Guide for Researchers and Drug Development Professionals

Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa L. (turmeric), has garnered significant scientific interest for its wide array of biological activities. This technical guide provides a detailed comparative analysis of the biological effects of curcumin and its primary natural analogs, demethoxycurcumin and bisdemethoxycurcumin. The document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structures

Curcumin and its analogs share a similar chemical scaffold, with differences in the methoxy groups on the aromatic rings. These structural variations influence their biological activities.

-

Curcumin: (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione)

-

Demethoxycurcumin: Lacks one methoxy group.

-

Bisdemethoxycurcumin: Lacks both methoxy groups.

The presence of the phenolic hydroxyl groups and the β-diketone moiety are crucial for the antioxidant and anti-inflammatory properties of these compounds.[1][2]

Comparative Biological Activities

This section details the anti-inflammatory, antioxidant, and anticancer properties of curcumin and its analogs, presenting quantitative data for direct comparison.

Curcuminoids exert their anti-inflammatory effects by modulating various signaling pathways, primarily the NF-κB pathway.[3][4] They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]

Table 1: Comparative Anti-inflammatory Activity of Curcuminoids

| Compound | Assay | Cell Line | IC50 Value (µg/mL) | Reference |

| Curcumin | Nitric Oxide (NO) Inhibition | RAW 264.7 | 5.44 ± 1.16 | [6] |

The antioxidant activity of curcuminoids is attributed to their ability to scavenge free radicals and to upregulate the expression of antioxidant enzymes.[7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Table 2: Comparative Antioxidant Activity of Curcuminoids (DPPH Radical Scavenging)

| Compound | IC50 Value (µg/mL) | Reference |

| Curcumin | 4.001 | [8] |

| Curcumin | 48.93 | [9] |

| Curcumin | 2.34 | [10] |

| Tetrahydrocurcumin | > Curcumin | [11] |

| Demethoxycurcumin | < Curcumin | [12] |

| Bisdemethoxycurcumin | < Curcumin | [12] |

Note: IC50 values can vary between studies due to different experimental conditions. The general trend suggests that the antioxidant activity of demethoxycurcumin and bisdemethoxycurcumin is lower than that of curcumin, while the hydrogenated derivative, tetrahydrocurcumin, exhibits stronger activity.[11][12]

Curcuminoids have demonstrated anticancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor invasion and metastasis through the modulation of multiple signaling pathways.[13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess cytotoxicity against cancer cell lines.

Table 3: Comparative Anticancer Activity of Curcuminoids (MTT Assay)

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Curcumin | Hela, HepG2, H460 | 8.6, 14.5, 5.3 | [15] |

| Curcumin | LNCaP, PC3, DU-145 | ~15-25 | [16] |

| Curcumin | Primary Breast Cancer (2D) | 10 | [17] |

| Curcumin | Primary Breast Cancer (3D) | 50 | [17] |

| Curcumin | MCF-7 | 14.74 (µg/mL) | [18] |

| Curcumin Analogs (CDF) | Various Cancer Cells | Lower than Curcumin | [19] |

Note: The anticancer activity of curcumin and its analogs can be cell-line specific. Some synthetic analogs of curcumin, such as CDF (diferuloylmethane), have shown greater anticancer activity than curcumin itself.[19]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

A stock solution of DPPH in methanol is prepared.

-

Various concentrations of the test compound (curcumin or its analogs) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[20]

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing MTT solution.

-

The plate is incubated to allow the viable cells to reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage relative to untreated control cells, and the IC50 value is calculated.[17][21][22]

This assay measures the inhibition of nitric oxide production in cells, typically macrophages like RAW 264.7, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

RAW 264.7 cells are seeded in 96-well plates.

-

The cells are pre-treated with various concentrations of the test compound for a certain period.

-

The cells are then stimulated with LPS to induce NO production.

-

After incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength (e.g., 540 nm).

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[6]

Signaling Pathways

Curcumin and its analogs modulate a complex network of signaling pathways involved in inflammation, oxidative stress, and cancer.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammation. Curcuminoids inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[5][23]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cell proliferation, differentiation, and apoptosis. Curcumin can modulate the activity of different MAPKs like ERK, JNK, and p38.[23][24]

-

PI3K/Akt/mTOR Pathway: A crucial pathway in cell survival, growth, and proliferation. Curcumin has been shown to inhibit this pathway in various cancer cells.[13][23]

-

JAK/STAT Pathway: Plays a significant role in cytokine signaling and cell growth. Curcumin can inhibit the activation of JAK/STAT, particularly STAT3.[23]

-

p53 Pathway: A critical tumor suppressor pathway. Curcumin can activate p53, leading to cell cycle arrest and apoptosis in cancer cells.[13][23]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The master regulator of the antioxidant response. Curcumin can activate Nrf2, leading to the expression of antioxidant enzymes.

Caption: General experimental workflow for comparing the biological activities of curcuminoids.

Caption: Simplified NF-κB signaling pathway and points of inhibition by curcuminoids.

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by curcuminoids.

Conclusion

Curcumin and its natural analogs, demethoxycurcumin and bisdemethoxycurcumin, are pleiotropic molecules with significant anti-inflammatory, antioxidant, and anticancer activities. While curcumin is generally the most potent of the three natural curcuminoids, its biological activity can be influenced by its chemical stability and bioavailability. The structural differences between these compounds, particularly the number of methoxy groups, affect their biological efficacy. Further research, including the development of novel analogs and advanced drug delivery systems, holds promise for enhancing the therapeutic potential of these compounds in various disease contexts. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of curcuminoids as therapeutic agents.

References

- 1. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and structural features influencing the biological activity of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory properties of curcumin, a major constituent of Curcuma longa: a review of preclinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Evaluation of Anti-Inflammatory Activity of Curcuminoids, Turmerones, and Aqueous Extract of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curcumin in Inflammatory Complications: Therapeutic Applications and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. researchgate.net [researchgate.net]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. onkder.org [onkder.org]

- 18. wjbphs.com [wjbphs.com]

- 19. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. 2.12. Cell Culture and in vitro Anti-cancer Activity of Curcumin [bio-protocol.org]

- 22. In vitro Anticancer Activity of Curcuma caesia on Human Skin Cancer Cell Line SK-MEL-28 (Skin Melanoma) [arccjournals.com]

- 23. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

In Vitro Mechanistic Insights into the Biological Activities of Curcumin: A Technical Guide for Researchers

Disclaimer: Initial searches for "Curcumaromin A" did not yield relevant scientific literature. This document proceeds under the assumption that the intended topic of interest is Curcumin , the principal curcuminoid found in turmeric (Curcuma longa).

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

Curcumin, a polyphenolic compound derived from the rhizome of Curcuma longa, has garnered significant scientific interest for its pleiotropic pharmacological activities.[1] Extensive in vitro research has illuminated its potential as an antioxidant, anti-inflammatory, and anticancer agent.[2] This technical guide provides a comprehensive overview of the key in vitro studies on curcumin, focusing on its molecular mechanisms of action, experimental protocols, and effects on various cellular signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals involved in the exploration of natural compounds for therapeutic applications.

Antioxidant and Radical Scavenging Properties

Curcumin's potent antioxidant activity is a cornerstone of its therapeutic potential, attributed to its unique chemical structure which enables it to neutralize reactive oxygen species (ROS).[3] A variety of in vitro assays have been employed to quantify this activity.

Table 1: Summary of In Vitro Antioxidant and Radical Scavenging Activities of Curcumin

| Assay Type | Key Findings | Reference(s) |

| DPPH Radical Scavenging | Curcumin demonstrates effective scavenging of the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical. | [4] |

| ABTS Radical Scavenging | Shows significant scavenging activity against the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical. | [4] |

| Ferric Reducing Antioxidant Power (FRAP) | Curcumin exhibits the ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). | [4] |

| Hydrogen Peroxide Scavenging | Demonstrates the capacity to scavenge hydrogen peroxide. | [4] |

| Superoxide Anion Radical Scavenging | Effectively scavenges superoxide anion radicals. | [4] |

| Lipid Peroxidation Inhibition | Inhibited 97.3% of linoleic acid emulsion peroxidation at a concentration of 15 µg/mL. | [4] |

Experimental Protocols:

1.1. DPPH Radical Scavenging Assay: This assay spectrophotometrically measures the scavenging of the DPPH radical. A solution of DPPH in methanol is mixed with various concentrations of curcumin. The reduction in absorbance at a specific wavelength (typically around 517 nm) indicates the radical scavenging activity.

1.2. Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The intense blue color of the Fe²⁺-TPTZ complex is measured spectrophotometrically at a wavelength of approximately 593 nm.

Anti-inflammatory Effects

Curcumin exerts its anti-inflammatory effects by modulating several key signaling pathways and inhibiting the production of pro-inflammatory mediators.[5][6]

Signaling Pathway: NF-κB Inhibition

A primary mechanism of curcumin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.

Experimental Protocols:

2.1. Western Blot for NF-κB Pathway Proteins: To assess the effect of curcumin on the NF-κB pathway, cells are treated with an inflammatory stimulus (e.g., TNF-α) with or without curcumin. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against key pathway proteins like phosphorylated IκBα, total IκBα, and the p65 subunit of NF-κB, followed by secondary antibodies and chemiluminescent detection.

2.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines: Cell culture supernatants are collected after treatment with curcumin and an inflammatory stimulus. The levels of pro-inflammatory cytokines such as IL-6 and TNF-α are quantified using specific ELISA kits according to the manufacturer's instructions.

Anticancer and Apoptosis-Inducing Activities

Curcumin has demonstrated significant anticancer effects in a wide range of cancer cell lines in vitro.[8] Its mechanisms include the induction of apoptosis (programmed cell death), inhibition of proliferation, and cell cycle arrest.

Table 2: IC50 Values of Curcumin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HT-29 | Colon Cancer | 10-80 (induces apoptosis) | [9] |

| MDA-MB-231 | Breast Cancer | Dose-dependent growth inhibition | [8] |

| MCF-7 | Breast Cancer | Dose-dependent growth inhibition | [8] |

Signaling Pathway: Mitochondrial-Mediated Apoptosis

Curcumin can induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[9]

Experimental Protocols:

3.1. MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Cancer cells are seeded in 96-well plates and treated with various concentrations of curcumin. After a specified incubation period, MTT solution is added, which is reduced by metabolically active cells to form purple formazan crystals. The absorbance of the dissolved formazan is measured to determine cell viability.

3.2. Flow Cytometry for Apoptosis (Annexin V/PI Staining): This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with curcumin, then harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.

3.3. Western Blot for Apoptosis-Related Proteins: Cell lysates from curcumin-treated and control cells are analyzed by Western blotting to detect changes in the expression levels of key apoptotic proteins such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.[9]

Conclusion

The in vitro evidence strongly supports the multifaceted biological activities of curcumin. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer cell survival underscores its potential as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide offer a foundational understanding for researchers aiming to further investigate the mechanisms of action of curcumin and its derivatives in various disease models. Further research is warranted to translate these promising in vitro findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant and radical scavenging properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and anti-inflammatory properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curcumin – Pharmacological Actions And its Role in Oral Submucous Fibrosis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curcumin induces apoptosis in breast cancer cells and inhibits tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of Synergy: An Exploration of Menthane Monoterpenes and Curcuminoid Formulations in Early Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, the principal curcuminoid found in turmeric (Curcuma longa), has garnered significant scientific interest for its wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] However, the therapeutic potential of curcumin is significantly hampered by its poor aqueous solubility, low bioavailability, and rapid metabolism.[4][5] To overcome these limitations, researchers have explored numerous strategies, including the synthesis of curcumin derivatives and the development of advanced delivery systems.[5][6]

Simultaneously, menthane monoterpenes, a class of naturally occurring compounds found in the essential oils of plants like peppermint (Mentha piperita), have been recognized for their own therapeutic effects, notably anti-inflammatory and immunomodulatory activities.[6][7] Key examples of p-menthane monoterpenes include menthol, menthone, and limonene.[7]

This technical guide explores the intersection of these two classes of natural products. While early research on the direct chemical coupling of menthane monoterpenes to curcuminoids is not extensively documented in the scientific literature, this guide will delve into related strategies that have been investigated to leverage the potential synergistic effects of combining these molecules. We will focus on formulation strategies, such as deep eutectic solvents, and provide an overview of the synthesis and biological evaluation of curcumin esters as a representative class of derivatives that could conceptually include monoterpene moieties.

Experimental Methodologies

Detailed protocols are essential for the replication and advancement of scientific findings. Below are methodologies relevant to the synthesis of curcumin derivatives and the preparation of advanced curcumin formulations.

General Synthesis of Curcumin-Monoterpene Esters (A Representative Protocol)

While specific menthane-curcumin esters were not found in the initial literature screen, a general protocol for the esterification of curcumin with a carboxylic acid-bearing molecule (which a monoterpene could be functionalized to possess) is presented below, based on standard esterification techniques like the Steglich esterification.[8]

Objective: To synthesize a curcumin monoester by coupling one of the phenolic hydroxyl groups of curcumin with a carboxylic acid via an ester linkage.

Materials:

-

Curcumin (95% purity)

-

A carboxylic acid-functionalized monoterpene (e.g., perillic acid, a derivative of limonene)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)[9][10]

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve curcumin (1 equivalent) and the monoterpene carboxylic acid (1 equivalent) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.[9]

-

Coupling Agent Addition: Slowly add the coupling agent, DCC or EDAC (1.2 equivalents), to the stirred solution at 0°C (ice bath).[9][10]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.[9]

-

Work-up: Once the reaction is complete, filter the mixture to remove the urea byproduct (dicyclohexylurea if DCC is used). Dilute the filtrate with DCM and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the desired curcumin-monoterpene ester.

-

Characterization: The structure and purity of the final product should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Preparation of Menthol-Based Therapeutic Hydrophobic Deep Eutectic Solvents (THDES)

A novel approach to enhance curcumin's solubility and activity involves its formulation in a deep eutectic solvent where menthol acts as a key component.[11]

Objective: To prepare a menthol:oleic acid deep eutectic solvent for the solubilization of curcuminoids.

Materials:

-

L-Menthol

-

Oleic acid

-

Curcuminoids (CUN) or pure Curcumin (CUR)

-

Heating plate with magnetic stirring

-

Vortex mixer

Procedure:

-

Component Mixing: Mix menthol and oleic acid in a desired molar ratio (e.g., 1:1, 1:2, or 2:1) in a sealed glass vial.[11]

-

Heating and Homogenization: Heat the mixture at 60°C with continuous stirring until a clear, homogeneous liquid is formed. This indicates the formation of the deep eutectic solvent.[11]

-

Curcuminoid Solubilization: Add a known amount of curcuminoids or curcumin to the prepared HDES.

-

Dissolution: Vortex the mixture for approximately 1 minute and then sonicate for 30 minutes to ensure complete dissolution of the curcuminoids in the solvent.[11] The resulting solution can then be used for in vitro biological assays.

Quantitative Data Presentation

The following tables summarize quantitative data on the biological activities of curcumin derivatives and menthane monoterpenes from various studies.

Table 1: Anti-Inflammatory Activity of Curcumin and its Derivatives

| Compound/Formulation | Assay System | Measured Parameter | Result (IC₅₀ or % Inhibition) | Reference |

| Curcumin | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | - | [12] |

| LPS-stimulated RAW 264.7 cells | IL-6 Production | Significant Inhibition | [8][12] | |

| LPS-stimulated RAW 264.7 cells | TNF-α Production | Significant Inhibition | [12] | |

| Curcumin Diglutaric Acid (CurDG) | LPS-stimulated RAW 264.7 cells | NO, IL-6, TNF-α Production | Greater inhibition than curcumin | [12] |

| Carrageenan-induced mouse paw edema | Paw Edema | Dose-dependent reduction | [12] | |

| Curcumin-Oleic Acid:Menthol HDES | LPS-stimulated RAW 264.7 cells | NO Production | Complete suppression (at certain ratios) | [11] |

| Tetrahydrocurcumin | LPS-stimulated peritoneal macrophages | TNF-α and IL-6 Production | Significant Inhibition | [13] |

| Curcumin Ester Derivative (Compound 2) | LPS-stimulated peritoneal macrophages | IL-6 and PGE₂ Production | Strong Inhibition | [8] |

Table 2: Cytotoxicity of Curcumin Derivatives in Cancer Cell Lines

| Compound | Cell Line | Activity | IC₅₀ Value (µM) | Reference |

| RL66 (Curcumin Derivative) | H3122 (ALK+ Lung Cancer) | Cytotoxicity | 0.7 - 1.0 | [14] |

| RL118 (Curcumin Derivative) | H3122 (ALK+ Lung Cancer) | Cytotoxicity | 0.7 - 1.0 | [14] |

| Pyrazole Derivative 1 | Osteosarcoma cell lines | Cytotoxicity | ~3x more potent than curcumin | [15][16] |

| PEGylated Curcumin (Compound 5) | 5637 (Bladder Cancer) | Cytotoxicity | More potent than curcumin, especially under hypoxia | [17] |

Table 3: Biological Activities of Select Menthane Monoterpenes

| Monoterpene | Biological Activity | Model System | Key Findings | Reference |

| L-Menthol | Anti-inflammatory | LPS-stimulated human monocytes | Significantly reduced LTB₄, PGE₂, and IL-1β production | [6] |

| D-Limonene | Antioxidant | Doxorubicin-induced nephrotoxicity in rats | Reduced oxidative stress markers (MDA, NO); increased antioxidant enzymes (catalase, SOD) | [7] |

| Immunomodulatory | BALB/c mice | Elevated antibody production in spleen and bone marrow | [7] | |

| Radiosensitization | HCT116 p53+/+ colon cancer cells | Increased sensitivity to radiation when administered post-irradiation | [18] | |

| 1,8-Cineole | Anti-inflammatory | LPS-stimulated human monocytes | Significantly suppressed TNF-α, IL-1β, IL-6, and IL-8 production | [6] |

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the experimental and logical processes described.

Caption: General workflow for the synthesis of curcumin-monoterpene esters.

References

- 1. curcumin.co.nz [curcumin.co.nz]

- 2. researchgate.net [researchgate.net]

- 3. Curcumin and its Derivatives: Their Application in Neuropharmacology and Neuroscience in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Curcumin analogues and their hybrid molecules as multifunctional drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. Therapeutic hydrophobic deep eutectic solvents of menthol and fatty acid for enhancing anti-inflammation effects of curcuminoids and curcumin on RAW264.7 murine macrophage cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Molecular Insight into the Anti-Inflammatory Effects of the Curcumin Ester Prodrug Curcumin Diglutaric Acid In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity of curcumin derivatives in ALK positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines [sfera.unife.it]

- 17. Enhanced Cytotoxic Activity of PEGylated Curcumin Derivatives: Synthesis, Structure–Activity Evaluation, and Biological Activity [mdpi.com]

- 18. Influence of common dietary supplements (curcumin, andrographolide, and d-limonene) on the radiobiological responses of p53-competent colonic cancer epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Curcumaromin A from Curcuma aromatica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcuma aromatica, commonly known as wild turmeric, is a perennial herb of the Zingiberaceae family. Its rhizomes are a rich source of various bioactive compounds, including curcuminoids, terpenoids, and other phenolic compounds, which have garnered significant interest for their therapeutic potential.[1][2][3][4] Among these is Curcumaromin A, a phenolic compound that has been identified in Curcuma aromatica.[5] This document provides a detailed, generalized protocol for the isolation and purification of phenolic compounds from C. aromatica, which can be adapted for the specific isolation of this compound. It also outlines potential signaling pathways that may be modulated by this class of compounds.

Experimental Protocols

The isolation of this compound from Curcuma aromatica rhizomes involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a comprehensive guide based on established methods for isolating phenolic compounds from Curcuma species.

Preparation of Plant Material

Proper preparation of the plant material is crucial for efficient extraction.

-

Collection and Identification: Fresh rhizomes of Curcuma aromatica should be collected and botanically authenticated.

-

Cleaning and Drying: The rhizomes are thoroughly washed with water to remove soil and debris. They are then sliced into thin pieces and air-dried in the shade or in a hot-air oven at a controlled temperature (40-50°C) to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried rhizome slices are ground into a coarse powder using a mechanical grinder. The powder is then passed through a sieve to obtain a uniform particle size.

Extraction of Crude Phenolic Compounds

Solvent extraction is a common method to extract a wide range of compounds from the plant material.

-

Soxhlet Extraction:

-

A known quantity of the powdered rhizome (e.g., 500 g) is packed into a thimble and placed in a Soxhlet extractor.

-

The extraction is carried out using a suitable solvent, such as ethanol or methanol, for 24-48 hours. The choice of solvent is critical; ethanol is effective for extracting a broad range of polar and moderately non-polar compounds, including phenolics.

-

The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Microwave-Assisted Extraction (MAE): A more modern and efficient method.[6][7]

-

The powdered rhizome is mixed with a solvent (e.g., ethanol) in a vessel suitable for microwave extraction.

-

The mixture is subjected to microwave irradiation at a controlled power (e.g., 500-800 W) and for a specific duration (e.g., 1-5 minutes).

-

After extraction, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.

-

Fractionation and Purification using Column Chromatography

Column chromatography is a key step to separate the target compound from the complex crude extract.

-

Preparation of the Column: A glass column is packed with a suitable stationary phase, such as silica gel (60-120 mesh), using a slurry method with a non-polar solvent like n-hexane.

-

Loading the Sample: The crude extract is adsorbed onto a small amount of silica gel to create a dry powder, which is then carefully loaded on top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A typical gradient could start with 100% n-hexane, gradually introducing a more polar solvent like ethyl acetate, and finally using methanol.

-

n-Hexane -> n-Hexane:Ethyl Acetate (9:1, 8:2, ... , 1:9) -> Ethyl Acetate -> Ethyl Acetate:Methanol (9:1, ...) -> Methanol.

-

-

Fraction Collection: The eluate is collected in a series of fractions. The composition of each fraction is monitored using Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC) Monitoring:

-

A small amount of each fraction is spotted on a pre-coated silica gel TLC plate.

-

The plate is developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

-

The spots are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Fractions showing a similar TLC profile are pooled together.

-

Further Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining a high-purity compound, preparative HPLC is often necessary.

-

Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds.

-

Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of formic acid or acetic acid to improve peak shape) is a typical mobile phase.

-

Detection: The eluting compounds are monitored using a UV-Vis detector at a suitable wavelength (e.g., 280 nm and 425 nm for curcuminoids).

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC.

Data Presentation

The following tables summarize representative quantitative data for the extraction of compounds from Curcuma aromatica. Note that specific yields for this compound are not available and will depend on the specific batch of plant material and the efficiency of the isolation process.

Table 1: Extraction Yield of Curcuminoids from Curcuma aromatica using Microwave-Assisted Extraction [6][7]

| Microwave Power (W) | Time (s) | Extraction Yield (%) | Total Curcuminoid Content (%) |

| 600 | 30 | 65.45 | 0.25 |

| 700 | 60 | 68.73 | 0.30 |

| 800 | 90 | 71.02 | 0.33 |

Table 2: Purity of Curcuminoids Obtained by High-Performance Counter-Current Chromatography from Curcuma longa [8]

| Compound | Purity (%) |

| Curcumin | 98.26 |

| Demethoxycurcumin | 97.39 |

| Bisdemethoxycurcumin | 98.67 |

Visualizations

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, it is plausible that as a phenolic compound from Curcuma aromatica, it may share some biological activities with curcumin and other curcuminoids. These compounds are known to interact with multiple molecular targets.[3][9][10]

Conclusion

The protocol described provides a robust framework for the isolation of this compound from Curcuma aromatica. Optimization of each step, particularly the chromatographic conditions, will be essential to achieve a high yield and purity of the target compound. Further research is warranted to elucidate the precise chemical structure of this compound and to investigate its specific biological activities and mechanisms of action. The potential for this compound to modulate key signaling pathways involved in various diseases makes it a promising candidate for future drug development.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Biological and therapeutic activities, and anticancer properties of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. curcumin molecular structure [weimiaobio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Maximizing Curcuminoid Extraction from Curcuma aromatica Salisb. Rhizomes via Environmentally Friendly Microwave-Assisted Extraction Technique Using Full Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]

Analytical Methods for the Characterization of Curcumaromin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumaromin A, a key bioactive compound within the curcuminoid family, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. As research into its pharmacological applications expands, the need for robust and reliable analytical methods for its characterization and quantification becomes paramount. These application notes provide detailed protocols for the primary analytical techniques used to identify and quantify this compound, ensuring data accuracy and reproducibility for researchers in drug discovery and development.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis